REACTION_CXSMILES
|
C(N1C=CN=C1)(N1C=CN=C1)=[O:2].[C:13]([C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH2:28][CH2:29]CCCC(OCC)=O)=[CH:23][CH:22]=2)=[CH:17][CH:16]=1)#[N:14].[NH:38]1[CH2:43][CH2:42][CH2:41][CH:40]([C:44]([O:46][CH2:47][CH3:48])=[O:45])[CH2:39]1>O1CCCC1>[C:13]([C:15]1[CH:16]=[CH:17][C:18]([C:21]2[CH:22]=[CH:23][C:24]([O:27][CH2:28][C:29]([N:38]3[CH2:43][CH2:42][CH2:41][CH:40]([C:44]([O:46][CH2:47][CH3:48])=[O:45])[CH2:39]3)=[O:2])=[CH:25][CH:26]=2)=[CH:19][CH:20]=1)#[N:14]
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
C(=O)(N1C=NC=C1)N1C=NC=C1
|
Name
|
4-(carboxymethyloxy)-4'-cyanobiphenyl
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCCCCCC(=O)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5.1 mL
|
Type
|
reactant
|
Smiles
|
N1CC(CCC1)C(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture is stirred for 0.5 hours at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 22 hours at ambient temperature
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The tetrahydrofuran is evaporated off
|
Type
|
WASH
|
Details
|
washed successively with saturated sodium bicarbonate solution, 0.1N hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic phase the residue
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)C1=CC=C(C=C1)OCC(=O)N1CC(CCC1)C(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |